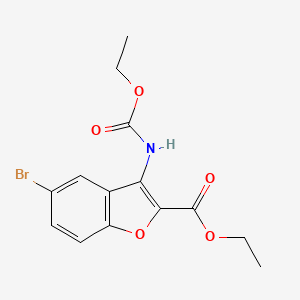

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

説明

Chemical Identity and Nomenclature

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate exists as a well-defined chemical entity with established structural parameters and identification codes. The compound possesses the molecular formula C₁₄H₁₄BrNO₅ and exhibits a molecular weight of 356.17 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound, though alternative nomenclatures include ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate. The Chemical Abstracts Service has assigned the unique identifier 1251582-36-1 to this compound, ensuring unambiguous identification in chemical databases and literature.

The compound's designation reflects its complex substitution pattern on the benzofuran core structure. The numbering system begins with the oxygen atom of the furan ring as position 1, followed by the carbon bearing the carboxylate group as position 2, the carbon bearing the amino group as position 3, and the brominated carbon as position 5. This systematic approach to nomenclature ensures clarity in describing the precise arrangement of functional groups around the heterocyclic framework. Additionally, the compound has been catalogued under various molecular database identifiers, including the Molecular Design Limited number MFCD30185146, which facilitates its identification in chemical inventory systems.

Significance in Heterocyclic Chemistry

The significance of this compound extends beyond its individual chemical properties to encompass its role within the broader landscape of heterocyclic chemistry. Benzofuran derivatives, as a class, represent one of the most significant heterocyclic scaffolds in medicinal chemistry, constituting structural frameworks for numerous biologically active compounds. These heterocyclic systems have demonstrated remarkable versatility in pharmaceutical applications, showing efficacy against bacterial infections, viral diseases, inflammatory conditions, and various forms of cancer. The benzofuran nucleus serves as a privileged structure in drug discovery, with derivatives exhibiting activities as carbonic anhydrase inhibitors, tyrosinase inhibitors, and histamine receptor antagonists.

The particular substitution pattern present in this compound provides multiple sites for further synthetic modification, making it a valuable intermediate in the preparation of more complex molecules. The presence of the bromine atom at the 5-position offers opportunities for cross-coupling reactions, while the amino and carboxylate functionalities provide additional synthetic handles for structural elaboration. Recent developments in benzofuran synthesis have emphasized the importance of such highly functionalized derivatives as building blocks for accessing natural products and pharmaceutical targets. The compound's structure exemplifies the trend toward complexity in modern heterocyclic chemistry, where multiple functional groups are incorporated to enhance biological activity and synthetic utility.

Furthermore, benzofuran derivatives have found applications beyond pharmaceutical chemistry, including roles in polymer synthesis, dye preparation, and materials science. The structural features of this compound position it as a potential precursor for such applications, particularly in the development of functionalized polymers and advanced materials. The compound's significance is further enhanced by its potential role in the synthesis of naturally occurring benzofuran-containing molecules, many of which exhibit potent biological activities.

Historical Context and Discovery

The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first reported the synthesis of the benzofuran ring system. Perkin's groundbreaking contribution established the foundation for what would become known as the Perkin rearrangement, a fundamental transformation involving the conversion of 2-halocoumarins to benzofuran-2-carboxylic acids under basic conditions. This early discovery marked the beginning of systematic investigations into benzofuran chemistry and established the benzofuran nucleus as an important target for synthetic chemists.

The evolution of benzofuran synthesis continued throughout the twentieth century, with numerous methodological advances expanding the scope and efficiency of these transformations. The development of transition metal-catalyzed reactions, particularly those involving palladium, copper, and other metals, revolutionized the field by enabling more selective and mild synthetic approaches. These advances culminated in the sophisticated synthetic strategies available today, which allow for the preparation of highly substituted benzofuran derivatives such as this compound with remarkable precision and efficiency.

The specific compound under discussion represents a product of modern synthetic methodology, incorporating multiple functional groups in a manner that would have been challenging to achieve using earlier synthetic approaches. The successful synthesis and characterization of such complex molecules reflects the maturation of heterocyclic chemistry as a discipline and the development of increasingly sophisticated analytical techniques. Crystallographic analysis of the compound has provided unprecedented detail regarding its three-dimensional structure, contributing to our understanding of structure-activity relationships in benzofuran chemistry.

Recent years have witnessed a renewed interest in benzofuran derivatives, driven by their potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease. This contemporary focus on benzofuran chemistry reflects the ongoing relevance of Perkin's original discovery and demonstrates how fundamental chemical knowledge continues to find new applications in addressing modern challenges. The development of compounds like this compound represents a continuation of this historical trajectory, building upon established synthetic principles while incorporating modern approaches to molecular design.

Core Structural Features

The molecular architecture of this compound exhibits several distinctive structural features that define its chemical and physical properties. Crystallographic analysis has revealed that the compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters of a = 14.1960(7) Å, b = 4.8050(2) Å, c = 22.128(1) Å, and β = 90.653(1)°. The molecular structure demonstrates significant conformational features, including disorder in the ester group with an occupancy ratio of 0.52(2):0.48(2), indicating dynamic behavior in the solid state.

The benzofuran core structure maintains essential planarity, with the major component of the ester group being nearly coplanar with the benzofuran plane, subtending a dihedral angle of only 7.84(2)°. In contrast, the amide group exhibits a significant twist out of the benzofuran plane, creating a dihedral angle of 39.69(2)°. This conformational arrangement has important implications for the molecule's interactions with biological targets and its overall chemical reactivity. The presence of an intramolecular N—H⋯O hydrogen bond further stabilizes the molecular conformation and influences the compound's solid-state packing.

The bromine substituent at the 5-position of the benzofuran ring system introduces significant electronic and steric effects that influence the molecule's reactivity profile. The halogen atom serves as both an electron-withdrawing group through inductive effects and a potential leaving group for substitution reactions. The ethoxycarbonylamino group at the 3-position contributes additional complexity through its potential for hydrogen bonding and its influence on the electronic properties of the heterocyclic system. The ethyl carboxylate functionality at the 2-position provides a site for further chemical modification and contributes to the molecule's overall polarity and solubility characteristics.

The crystal structure reveals additional stabilizing interactions through intermolecular hydrogen bonding. Pairs of weak C—H⋯O hydrogen bonds link molecules into inversion dimers, which are further connected through strong N—H⋯O hydrogen bonds to generate zigzag chain structures extending throughout the crystal lattice. These supramolecular arrangements contribute to the compound's solid-state stability and influence its physical properties such as melting point and solubility behavior.

特性

IUPAC Name |

ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAFXNAOFAXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Benzofuran compounds, which this compound is a derivative of, are known to have a broad range of biological activities. They are often found in drugs and natural products, indicating their potential interaction with various biological targets.

Mode of Action

It’s worth noting that benzofuran derivatives are known to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Pharmacokinetics

The compound’s molecular weight is 35617 g/mol, which is within the range generally favorable for good bioavailability

生化学分析

Biochemical Properties

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, the compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their structure and function. For instance, it may inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic reactions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolic intermediates and end products. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate the compound’s distribution within tissues, affecting its localization and overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.

生物活性

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate (CAS No. 1251582-36-1) is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological implications, drawing from various research findings.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₄BrN O₅, with a molecular weight of 356.17 g/mol. The compound features a benzofuran core, which is known for its pharmacological properties. The structure is stabilized by intramolecular hydrogen bonding and exhibits a near planar conformation with dihedral angles that influence its reactivity and biological interactions.

Table 1: Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 356.17 g/mol |

| Dihedral Angle (Benzofuran) | ~7.84° |

| Dihedral Angle (Amide Group) | ~39.69° |

| Intramolecular Interactions | N—H⋯O hydrogen bonds |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 5-bromo-2-hydroxybenzonitrile in the presence of potassium carbonate under reflux conditions. The yield can be optimized through careful control of reaction parameters.

Biological Activity

Benzofuran derivatives, including this compound, are recognized for their antioxidant , anti-inflammatory , and antitumor properties. Research indicates that these compounds can modulate various biological pathways, making them potential candidates for drug development.

Antioxidant Activity

Studies have shown that benzofuran derivatives exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This compound has been tested in vitro for its ability to scavenge free radicals, demonstrating promising results.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro assays indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

- Antioxidant Evaluation : A study conducted by Oter et al. (2007) highlighted the antioxidant potential of benzofuran derivatives, suggesting that modifications to the benzofuran structure could enhance radical scavenging activity.

- Antitumor Mechanisms : Research published in PMC3648299 details how similar benzofuran derivatives interact with cellular pathways to induce apoptosis in cancer cells, supporting the hypothesis that this compound may exhibit similar effects.

- Pharmacological Implications : Habermann et al. (1999) reviewed various applications of substituted benzofurans in pharmaceuticals, emphasizing their role as potential therapeutic agents due to their diverse biological activities.

科学的研究の応用

Benzofuran derivatives, including ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, are known for their diverse biological activities. Research indicates that these compounds can exhibit:

- Antioxidant properties : They can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Antimicrobial activity : Some benzofuran derivatives have shown efficacy against various bacterial strains, making them candidates for pharmaceutical development.

- Anti-inflammatory effects : Certain derivatives demonstrate the ability to inhibit inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis.

Drug Development

The structural features of this compound make it a valuable scaffold for designing new drugs. Its ability to interact with biological targets can be explored further through:

- Synthesis of Analogues : Modifying the benzofuran structure can lead to derivatives with enhanced biological activity or reduced toxicity.

Fluorescent Sensors

Due to its unique electronic properties, this compound can be utilized in the development of fluorescent sensors for detecting metal ions or biomolecules. The incorporation of the benzofuran moiety allows for:

- High sensitivity : The compound's fluorescence can change in response to environmental stimuli, making it suitable for sensor applications.

Agricultural Chemistry

Research indicates that benzofuran derivatives possess potential as agrochemicals. This compound could be explored for:

- Pesticidal properties : Its biological activity may contribute to developing new pesticides that are effective against pests while being environmentally friendly.

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Biology examined the antimicrobial effects of various benzofuran derivatives, including this compound. Results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis and Characterization

Research detailed the synthesis of this compound via a reaction involving ethyl chloroformate and an amine precursor. The resulting compound was characterized using NMR and X-ray crystallography, confirming its structure and providing insights into its crystal packing and intermolecular interactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Carboxylates

The structural and functional properties of benzofuran derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Electronic and Steric Effects

- Ethoxycarbonylamino vs. tert-Butoxycarbonylamino (Boc): The tert-butoxycarbonyl (Boc) group in the analog introduces significant steric bulk compared to the ethoxycarbonyl group. This bulk may reduce solubility in polar solvents but enhance stability under acidic conditions due to the Boc group’s protective nature.

- Bromine Position (5 vs. 7): Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate places bromine at the 7-position, altering electronic distribution.

- Methylsulfanyl vs. Ethoxycarbonylamino: The methylsulfanyl group in 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid facilitates Br⋯S halogen bonding (3.48 Å), which stabilizes crystal packing. In contrast, the ethoxycarbonylamino group in the target compound may engage in stronger hydrogen bonds (e.g., N–H⋯O), influencing solubility and crystallinity.

Crystallographic and Stability Insights

- Crystal Packing: The target compound’s ethoxycarbonylamino group likely participates in intermolecular O–H⋯O/N hydrogen bonds, analogous to the carboxyl group interactions observed in 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid . Such interactions are critical for stabilizing crystal lattices and may enhance thermal stability.

- Halogen Interactions: Bromine’s polarizability enables secondary interactions (e.g., Br⋯O/N/S), which are exploited in crystal engineering.

準備方法

General Synthetic Strategy Overview

The synthesis of Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate typically involves:

- Construction of the benzofuran core.

- Introduction of the 5-bromo substituent on the aromatic ring.

- Installation of the ethoxycarbonylamino group at position 3.

- Formation of the ethyl ester at position 2.

These steps are often carried out sequentially or via convergent synthesis routes using selective functional group transformations.

Preparation of the Benzofuran Core with Substituents

2.1. Cyclization via Knoevenagel Condensation and Related Methods

The benzofuran skeleton can be constructed through Knoevenagel condensation of suitably substituted salicylaldehydes with diethyl malonate or related esters, catalyzed by bases such as piperidine or molecular sieves/piperidine systems. This step forms the coumarin-like intermediate which can be further modified to benzofuran derivatives by ring closure and rearrangement reactions.

Cyclization of diethyl esters under fluoride catalysis (e.g., tetrabutylammonium fluoride) has been shown to efficiently produce ethyl coumarin-3-carboxylates, which are structurally related to benzofurans.

2.2. Bromination of the Aromatic Ring

Selective bromination at the 5-position of the benzofuran or coumarin ring is achieved by treatment with bromine in acetic acid or other brominating agents. This step yields 5-bromo-substituted intermediates that can be further functionalized.

For example, bromination of coumarin-3-carboxylates in acetic acid produces brominated derivatives that serve as precursors for further transformations.

Introduction of the Ethoxycarbonylamino Group

3.1. Amidation of Ester Intermediates

Amidation of ethyl coumarin-3-carboxylate derivatives with primary amines in the presence of catalysts or activating agents leads to the formation of ethoxycarbonylamino-substituted benzofuran derivatives. This involves nucleophilic attack of the amine on the ester carbonyl, followed by cyclization or rearrangement to install the amino functionality at the 3-position.

Typical amidation conditions include heating with primary amines or use of coupling reagents to promote the formation of amide bonds at the ester site.

3.2. Catalytic Amination Using Lewis Acids

Bi(OTf)3-catalyzed reactions have been reported for the synthesis of ethyl amino-substituted aromatic esters, where ethyl glyoxalate reacts with amides and substituted aromatic compounds under Lewis acid catalysis to yield amino-functionalized esters.

This method can be adapted for the preparation of this compound by using appropriately substituted bromoaromatic precursors and amides in the presence of Bi(OTf)3 catalyst in solvents like nitromethane at elevated temperatures (80–100 °C) for 16 hours.

Detailed Reaction Conditions and Yields

Research Findings and Mechanistic Insights

The Knoevenagel condensation is a key step for forming the benzofuran core, with various catalysts influencing reaction rate and selectivity. Piperidine and molecular sieves are effective bases promoting the condensation and subsequent cyclization.

Bromination under mild acidic conditions ensures regioselective substitution at the 5-position without over-bromination or ring degradation.

Amidation of ester groups is facilitated by nucleophilic attack of amines, often requiring heating or coupling agents to overcome steric hindrance and stabilize the amide bond.

The Bi(OTf)3-catalyzed method offers a direct approach to amino-substituted aromatic esters, leveraging Lewis acid activation to enhance electrophilicity of carbonyl groups and promote C–N bond formation efficiently.

Analytical data such as melting points, IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final products, supporting the proposed synthetic routes.

Summary Table of Key Preparation Steps

Q & A

Q. Methodological Considerations :

- O-Alkylation : Use anhydrous K₂CO₃ as a base and dehydrating agent in refluxing ethyl bromoacetate for benzofuran ring formation .

- Hydrogenation : Catalytic hydrogenation with Pd/C to reduce nitro to amino intermediates .

- Purification : Column chromatography or recrystallization (e.g., petroleum ether) to isolate high-purity products .

How can microwave-assisted Suzuki coupling improve the synthesis of 5-substituted benzofuran derivatives?

Advanced Research Question

Microwave-assisted Suzuki coupling significantly accelerates the reaction between ethyl 5-bromobenzofuran-2-carboxylate and aryl boronic esters. This method reduces reaction times from hours to minutes while enhancing yields. For example, coupling with 4-chlorophenylboronic acid under microwave irradiation (100–120°C, 20–30 min) in toluene produces Ethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate with >85% yield .

Q. Data Contradiction Analysis :

- Solvent Effects : Polar solvents like DMF may increase side reactions, whereas toluene minimizes decomposition .

- Catalyst Loading : Lower Pd(PPh₃)₄ concentrations (1–2 mol%) reduce costs without compromising efficiency .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo at C5, ethoxycarbonylamino at C3) via coupling patterns and chemical shifts .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z 382.2) .

Q. Advanced Structural Analysis :

- X-ray Crystallography : Resolve bond lengths and angles (e.g., triclinic crystal system, space group P1) using SHELX for refinement .

- Mercury Software : Visualize anisotropic displacement ellipsoids and compare packing motifs with related benzofuran derivatives .

How can discrepancies in crystallographic data during refinement be resolved?

Advanced Research Question

Contradictions in X-ray data (e.g., disordered solvent molecules or thermal motion artifacts) require iterative refinement using programs like SHELXL . Strategies include:

- Twinned Data : Apply HKLF5 format in SHELXL to handle twinning .

- High-Resolution Data : Use restraints for anisotropic displacement parameters and hydrogen bonding networks .

- Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency via WinGX .

What purification strategies optimize yield and purity for this compound?

Q. Methodological Focus

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 122–124°C) .

- TLC Monitoring : Hexane:ethyl acetate (4:1) with UV visualization ensures reaction progress .

How do electronic effects of substituents influence the reactivity of the benzofuran core?

Advanced Mechanistic Study

The electron-withdrawing bromo and ethoxycarbonyl groups deactivate the benzofuran ring, directing electrophilic substitution to the 4-position. Computational studies (DFT) reveal:

- Hammett Parameters : σₚ values for -Br (+0.23) and -NHCO₂Et (+0.34) predict regioselectivity in further functionalization .

- NBO Analysis : Delocalization of the ethoxycarbonylamino group’s lone pairs stabilizes the ring, reducing susceptibility to oxidation .

What are the challenges in scaling up laboratory synthesis to gram-scale production?

Q. Advanced Process Optimization

- Continuous Flow Reactors : Improve heat transfer for exothermic steps (e.g., bromination) .

- Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce metal leaching .

- Quality Control : HPLC with UV detection (λ = 254 nm) monitors purity ≥98% .

How can computational modeling predict biological activity of this compound?

Q. Advanced Interdisciplinary Approach

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases) based on the ethoxycarbonylamino group’s hydrogen-bonding capability .

- ADMET Prediction : SwissADME evaluates logP (~2.8) and solubility (<0.1 mg/mL), guiding formulation for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。